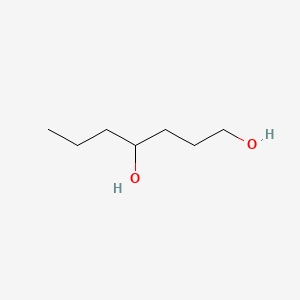

1,4-Heptanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H16O2 |

|---|---|

Molecular Weight |

132.20 g/mol |

IUPAC Name |

heptane-1,4-diol |

InChI |

InChI=1S/C7H16O2/c1-2-4-7(9)5-3-6-8/h7-9H,2-6H2,1H3 |

InChI Key |

OGRCRHSHBFQRKO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCCO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1,4-Heptanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Heptanediol, a member of the diol family of organic compounds, possesses the chemical formula C₇H₁₆O₂. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this guide provides a comprehensive overview of its predicted chemical and physical properties, alongside detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who may be interested in the synthesis, characterization, and potential applications of this compound. The guide includes structured data tables, methodologies for key experiments, and workflow diagrams to facilitate understanding and practical application.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | heptane-1,4-diol | Computed by PubChem[1] |

| Molecular Formula | C₇H₁₆O₂ | Computed by PubChem[1] |

| Molecular Weight | 132.20 g/mol | Computed by PubChem[1] |

| CAS Number | 40646-07-9 | NIST[2] |

| Canonical SMILES | CCCC(CCCO)O | PubChem[1] |

| InChI Key | OGRCRHSHBFQRKO-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA (Predicted) | 0.9 | Computed by PubChem[1] |

| Hydrogen Bond Donor Count | 2 | Computed by PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed by PubChem[1] |

| Rotatable Bond Count | 5 | Computed by PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | Computed by PubChem[1] |

| Predicted Boiling Point | 235.6 ± 8.0 °C at 760 mmHg | Prediction |

| Predicted Density | 0.9±0.1 g/cm³ | Prediction |

| Predicted Solubility | Soluble in water and polar organic solvents | General diol properties[3] |

Spectroscopic Data (Predicted)

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. As experimental spectra for this compound are not widely published, this section provides predicted spectral data.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | m | 1H | H-4 | |

| ~3.5 | t | 2H | H-1 | |

| ~2.5 | br s | 2H | -OH | |

| ~1.6 | m | 2H | H-2 | |

| ~1.4 | m | 2H | H-3 | |

| ~1.3 | m | 2H | H-5 | |

| ~0.9 | t | 3H | H-7 |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) |

| ~71 | |

| ~63 | |

| ~39 | |

| ~30 | |

| ~28 | |

| ~23 | |

| ~14 |

2.2. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1150-1050 | Strong | C-O stretch (alcohol) |

2.3. Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum of this compound would likely show a molecular ion peak (M+) at m/z = 132. Subsequent fragmentation would involve the loss of water (m/z = 114), and cleavage of C-C bonds adjacent to the hydroxyl groups.

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of the key physical and spectroscopic properties of liquid diols like this compound.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Apparatus : Thiele tube or a similar heating apparatus, thermometer, small test tube, capillary tube (sealed at one end), and a heat source.[4][5][6]

-

Procedure :

-

Place a small amount (a few milliliters) of this compound into the small test tube.

-

Insert the capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.

-

When a steady stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[7]

-

3.2. Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus : Pycnometer or a graduated cylinder and an analytical balance.[8][9][10]

-

Procedure :

-

Measure the mass of a clean, dry pycnometer (or graduated cylinder).

-

Fill the pycnometer with this compound to a calibrated volume.

-

Measure the mass of the pycnometer containing the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

3.3. Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent.

-

Apparatus : Test tubes, vortex mixer (optional).

-

Procedure :

-

In separate test tubes, add a small, measured amount of this compound.

-

To each test tube, add a specific volume of a solvent to be tested (e.g., water, ethanol, acetone, hexane).

-

Vigorously shake or vortex the test tubes for a set period.[11][12]

-

Observe whether the diol dissolves completely, partially, or not at all.

-

3.4. Acquisition of Spectroscopic Data

-

NMR Spectroscopy : Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

IR Spectroscopy : Place a drop of neat this compound between two salt plates (NaCl or KBr) or use an ATR-FTIR spectrometer to obtain the infrared spectrum.

-

Mass Spectrometry : Introduce a dilute solution of this compound into a mass spectrometer using a suitable ionization technique (e.g., electron ionization or electrospray ionization).

Synthesis of this compound

A plausible synthetic route for this compound involves the reduction of a suitable precursor such as a γ-lactone or a keto-ester. A general method for the synthesis of 1,4-diols can be achieved through the reduction of γ-valerolactone or related compounds.[13]

Proposed Synthesis Workflow

Caption: A proposed workflow for the synthesis of this compound.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Other diols can cause skin and eye irritation.

-

Personal Protective Equipment (PPE) : Wear safety goggles, gloves, and a lab coat.

-

Handling : Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage : Store in a cool, dry place away from oxidizing agents.

-

First Aid : In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Workflow for Experimental Property Determination

The following diagram illustrates a logical workflow for the characterization of synthesized this compound.

Caption: Workflow for the experimental determination of this compound properties.

Conclusion

This compound is a simple diol for which detailed experimental data is not widely available. This guide provides a summary of its predicted properties and outlines the necessary experimental procedures for its synthesis and thorough characterization. The provided protocols and workflows offer a solid foundation for researchers to produce and validate the physicochemical and spectroscopic data for this compound, which may be of interest in various fields, including as a building block in organic synthesis or in the development of new materials and pharmaceuticals.

References

- 1. This compound | C7H16O2 | CID 4367106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. 1,7-HEPTANEDIOL(1121-92-2) 13C NMR spectrum [chemicalbook.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 9. wjec.co.uk [wjec.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Heptanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-heptanediol, a valuable diol in various chemical applications. This document outlines a detailed synthetic protocol, thorough characterization methodologies, and relevant data presented in a clear and accessible format.

Introduction

This compound (CAS No: 40646-07-9) is a seven-carbon diol with hydroxyl groups at the 1 and 4 positions. Its structure allows it to participate in a variety of chemical reactions, making it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers. This guide details a reliable laboratory-scale synthesis and the analytical methods required for its complete characterization.

Synthesis of this compound

A robust method for the synthesis of this compound is the reduction of a suitable precursor, such as a γ-lactone or a 4-hydroxy ester. A common and effective approach involves the reduction of γ-propyl-γ-butyrolactone using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1][2]

Reaction Pathway: Reduction of γ-Propyl-γ-butyrolactone

The synthesis proceeds via the nucleophilic addition of hydride ions from LiAlH₄ to the carbonyl group of the lactone, followed by ring-opening to yield the diol.

Experimental Protocol: Reduction of γ-Propyl-γ-butyrolactone with LiAlH₄

Materials:

-

γ-Propyl-γ-butyrolactone

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate

-

10% Sulfuric acid

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere. The flask is cooled in an ice bath.[3]

-

Addition of Lactone: A solution of γ-propyl-γ-butyrolactone in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains the reaction temperature below 10 °C.[3]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete (monitored by TLC).[3]

-

Quenching: The reaction is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.[3][4]

-

Workup: A 10% solution of sulfuric acid is added to dissolve the aluminum salts. The aqueous layer is separated and extracted multiple times with diethyl ether or dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.[3]

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₂ | [5] |

| Molecular Weight | 132.20 g/mol | [5] |

| CAS Number | 40646-07-9 | [6] |

| IUPAC Name | heptane-1,4-diol | [5] |

| Canonical SMILES | CCCC(CCCO)O | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | 63.2 |

| C2 | 30.1 |

| C3 | 36.5 |

| C4 | 70.9 |

| C5 | 39.1 |

| C6 | 19.2 |

| C7 | 14.2 |

| Note: Data is based on the ¹³C NMR spectrum available from PubChem and may be subject to slight variations depending on the solvent and experimental conditions.[5] |

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (hydroxyl groups) |

| 2950-2850 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1375 | Medium | C-H bend (methyl) |

| ~1050 | Strong | C-O stretch (primary and secondary alcohols) |

-

Sample Preparation: A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the empty salt plates or ATR crystal is recorded. The sample is then placed in the IR beam path, and the spectrum is acquired.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 132. Common fragmentation patterns for diols include the loss of water ([M-H₂O]⁺), alkyl fragments, and cleavage adjacent to the hydroxyl groups.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for diol analysis) to separate the components.[7]

-

MS Detection: The separated components are introduced into a mass spectrometer, and the mass spectrum of this compound is recorded.

Alternative Synthesis Route: From Furfural (B47365)

An emerging and sustainable approach for the synthesis of diols involves the catalytic hydrogenation of furfural, a platform chemical derived from biomass.[8][9] This pathway typically involves multiple catalytic steps, including hydrogenation of the furan (B31954) ring and subsequent ring-opening.

While the direct synthesis of this compound from furfural derivatives is a complex process, research in this area is ongoing and offers a promising route for the production of bio-based chemicals.[10]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented protocols for synthesis via lactone reduction and for characterization using NMR, FTIR, and GC-MS offer a comprehensive framework for researchers and professionals. The exploration of alternative bio-based synthetic routes highlights the evolving landscape of chemical manufacturing towards more sustainable practices.

References

- 1. m.youtube.com [m.youtube.com]

- 2. adichemistry.com [adichemistry.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. byjus.com [byjus.com]

- 5. This compound | C7H16O2 | CID 4367106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Catalytic Hydrogenation of Furfural [mdpi.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1,4-Heptanediol: A Technical Guide

Introduction

1,4-Heptanediol is a diol with the chemical formula C₇H₁₆O₂. As a bifunctional molecule, it holds potential as a monomer for polymerization reactions and as a building block in the synthesis of various organic compounds. A thorough characterization of its chemical structure is essential for its application in research, drug development, and material science. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data is limited, this guide combines available experimental spectra with predicted data to offer a detailed analysis for researchers and scientists.

Spectroscopic Data Summary

The following tables summarize the predicted and experimental spectroscopic data for this compound.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 - 3.8 | m | 2H | H-1, H-4 |

| ~1.4 - 1.7 | m | 6H | H-2, H-3, H-5 |

| ~1.2 - 1.4 | m | 2H | H-6 |

| ~0.9 | t | 3H | H-7 |

| Variable | br s | 2H | -OH |

¹³C NMR (Carbon-13 NMR) Data (Experimental Spectrum with Predicted Assignments)

An experimental ¹³C NMR spectrum is available from public databases.[1] The following assignments are predicted based on established chemical shift principles.

| Chemical Shift (ppm) | Assignment |

| ~71.5 | C-4 |

| ~62.5 | C-1 |

| ~39.0 | C-5 |

| ~34.0 | C-3 |

| ~29.5 | C-2 |

| ~23.0 | C-6 |

| ~14.0 | C-7 |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1150-1050 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 132 | Low | [M]⁺ (Molecular Ion) |

| 114 | Medium | [M - H₂O]⁺ |

| 101 | Medium | [M - CH₂OH]⁺ |

| 87 | High | [M - C₃H₇]⁺ (alpha-cleavage) |

| 73 | High | [M - C₄H₉]⁺ (alpha-cleavage) |

| 45 | Medium | [CH₂CH₂OH]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: A small amount of the neat liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). A standard internal reference, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the IR spectrum can be obtained using the following protocol:

-

Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2]

-

Background Spectrum: A background spectrum of the empty salt plates is recorded.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

A typical protocol for electron ionization (EI) mass spectrometry of a volatile liquid like this compound involves these steps:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion ([M]⁺).[3]

-

Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce smaller, charged fragments.[4]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 1,4-Heptanediol (CAS 40646-07-9): Physical Constants and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data for 1,4-Heptanediol (CAS 40646-07-9). It is important to note that comprehensive experimental data for this specific compound, particularly regarding its physical constants, detailed safety profile, and biological activity, is limited in publicly accessible literature. The information presented herein is a compilation of computational data and general knowledge extrapolated from related aliphatic diols. All personnel handling this chemical should exercise caution and conduct their own risk assessments based on the most current and comprehensive safety data available.

Core Substance Information

This compound is a chemical compound with the CAS number 40646-07-9. It belongs to the class of aliphatic diols, characterized by a seven-carbon chain with hydroxyl groups at the first and fourth positions.[1][2]

Physical and Chemical Properties

Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₂ | [1][2] |

| Molecular Weight | 132.203 g/mol | [1] |

| XLogP3-AA | 1.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

| Complexity | 54.9 | [1] |

Physical Properties of Related Heptanediol Isomers (for reference)

| Property | 1,6-Heptanediol (CAS 13175-27-4) | 1,7-Heptanediol (CAS 629-30-1) |

| Boiling Point | 233.16 °C (estimated) | 259 °C @ 760 mmHg |

| Melting Point | 44.24 °C (estimated) | 17 - 19 °C |

| Flash Point | 111.5 ± 13.0 °C | > 110 °C |

| Density | 0.9620 g/cm³ | 0.951 g/cm³ |

Note: This data is for isomeric compounds and should be used for estimation purposes only.

Safety Data

Hazard Identification

The GHS classification for this compound is not established due to a lack of available data.[1] For related compounds like 1,7-Heptanediol, some classifications indicate potential for serious eye irritation.[3]

General Safety Precautions

When handling this compound or other aliphatic diols, the following general precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3]

-

Ventilation: Use in a well-ventilated area, preferably in a fume hood, to minimize inhalation of any potential vapors or mists.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[3]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

Specific experimental protocols for this compound are not available. However, the following sections provide generalized protocols for handling and use of aliphatic diols in a research setting, such as in the synthesis of polyesters.

General Handling and Dispensing of Aliphatic Diols

This protocol outlines the general steps for safely handling and dispensing a liquid aliphatic diol like this compound in a laboratory setting.

Protocol for Use in Polyester (B1180765) Synthesis (Melt Polycondensation)

This protocol describes a general two-stage melt polycondensation process for synthesizing an aliphatic polyester, a common application for diols. This serves as an example of an experimental context in which this compound might be used.[4]

Materials:

-

Dicarboxylic acid

-

This compound (or other aliphatic diol)

-

Esterification catalyst (e.g., tin(II) octoate)

-

Nitrogen gas (high purity)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Distillation apparatus

-

Heating mantle

-

Vacuum pump

Procedure:

-

Esterification Stage:

-

Charge the reaction flask with equimolar amounts of the dicarboxylic acid and the diol.[4]

-

Add the catalyst.

-

Assemble the apparatus with the mechanical stirrer and distillation setup.

-

Begin purging with nitrogen gas to create an inert atmosphere.[4]

-

Heat the mixture to 150-190°C with stirring.[4]

-

Water will be produced as a byproduct and should be collected.[4]

-

Continue this stage until the theoretical amount of water is collected.

-

-

Polycondensation Stage:

-

Increase the temperature to 200-240°C.

-

Gradually apply a vacuum to the system to remove the excess diol and facilitate the increase in polymer chain length.[4]

-

Continue the reaction under high vacuum and stirring until the desired melt viscosity is achieved.

-

Cool the reaction to room temperature to stop the polymerization. The resulting polyester can then be purified.

-

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or interaction of this compound with any signaling pathways. The biological effects of aliphatic diols can vary significantly based on chain length, isomerism (the position of the hydroxyl groups), and the biological system being studied.[5] Therefore, any assumptions about the biological activity of this compound based on other diols would be highly speculative.

Conclusion

This compound is a chemical for which detailed, publicly available experimental data is scarce. While computational data provides some insight into its physicochemical properties, a comprehensive understanding of its physical constants, safety profile, and biological effects requires further experimental investigation. Researchers and drug development professionals should treat this compound with the caution afforded to a substance with an incomplete toxicological profile and should seek to obtain a supplier-specific Safety Data Sheet before use. The generalized protocols and data for related compounds provided in this guide should be used for informational and planning purposes only, with the understanding that they are not a substitute for data on the specific compound of interest.

References

An In-depth Technical Guide to the Acid-Catalyzed Dehydration of 1,4-Heptanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, potential products, and experimental considerations for the acid-catalyzed dehydration of 1,4-heptanediol. Due to a lack of specific quantitative data for this compound in the reviewed literature, this guide presents data from analogous 1,4-diols to provide a robust predictive framework.

Core Reaction Mechanism: Intramolecular Cyclization vs. Intermolecular Reactions

The acid-catalyzed dehydration of this compound can proceed through several pathways, primarily dictated by reaction conditions such as temperature and substrate concentration. The principal transformation is an intramolecular cyclization (an SN2-type reaction) to yield a cyclic ether. However, intermolecular dehydration to form ethers and E1/E2 elimination reactions to produce alkenes are also possible, particularly at higher temperatures.

Under acidic conditions, a hydroxyl group is protonated, forming a good leaving group (water).[1] Subsequently, the second hydroxyl group can act as an intramolecular nucleophile, attacking the carbon bearing the leaving group to form a five-membered ring, 2-propyltetrahydrofuran (B1633607).[1] This intramolecular pathway is generally favored for 1,4-diols due to the thermodynamic stability of the resulting five-membered ring.

At higher temperatures, elimination reactions (E1 or E2) become more competitive, leading to the formation of unsaturated alcohols or dienes. Intermolecular dehydration, where two molecules of the diol react to form a larger ether, is generally less favored unless the concentration of the diol is very high.

Quantitative Data for Analogous 1,4-Diol Dehydration Reactions

The following table summarizes quantitative data for the acid-catalyzed cyclodehydration of various 1,n-diols. This data provides a basis for predicting the reaction outcomes for this compound.

| Diol | Catalyst | Temperature (°C) | Product | Yield (%) | Reference |

| 1,4-Butanediol | H₃PW₁₂O₄₀ | 100 | Tetrahydrofuran | 98 | [2] |

| 1,5-Pentanediol | H₃PW₁₂O₄₀ | Not Specified | Tetrahydropyran | High | [2] |

| 1,6-Hexanediol | H₃PW₁₂O₄₀ | Not Specified | Oxepane | 80 | [2] |

| 1,4-Butanediol | ZrO₂-Al₂O₃ | 220 | Tetrahydrofuran | 97.1 | [3] |

| 1,4-Butanediol | Lanthanum Phosphotungstate/Carbon | 185 | Tetrahydrofuran | 94.9 | [4] |

Based on this data, it is reasonable to predict that the acid-catalyzed dehydration of this compound will proceed in high yield to form 2-propyltetrahydrofuran under similar conditions.

Experimental Protocols

The following is a representative experimental protocol for the acid-catalyzed intramolecular cyclization of a 1,4-diol, adapted from literature procedures for analogous substrates.[2]

Objective: To synthesize 2-propyltetrahydrofuran from this compound via acid-catalyzed dehydration.

Materials:

-

This compound

-

Acid catalyst (e.g., 0.1 mol% H₃PW₁₂O₄₀ or 5-10% concentrated H₂SO₄)

-

Anhydrous drying agent (e.g., CaCl₂, Na₂SO₄, or MgSO₄)

-

Round-bottom flask

-

Distillation apparatus

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Collection flask

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound and the acid catalyst.

-

Assemble a distillation apparatus with the round-bottom flask as the boiling flask.

-

Heat the mixture with stirring in an oil bath or with a heating mantle.

-

The product, 2-propyltetrahydrofuran, and water will begin to co-distill. The boiling point of 2-propyltetrahydrofuran is approximately 143-145 °C. The reaction temperature should be maintained to allow for the distillation of the product.

-

Continue the distillation until no more product is collected in the receiving flask.

-

Transfer the distillate to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Filter to remove the drying agent.

-

The resulting liquid is crude 2-propyltetrahydrofuran. Further purification can be achieved by fractional distillation if necessary.

Characterization:

The identity and purity of the product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by gas chromatography-mass spectrometry (GC-MS).

Visualizations of Reaction Pathways

The following diagrams illustrate the key mechanistic pathways in the acid-catalyzed dehydration of this compound.

Caption: Intramolecular cyclization of this compound.

Caption: E1 elimination pathway for this compound.

Caption: General experimental workflow for the reaction.

References

Unlocking the Therapeutic Potential of 1,4-Heptanediol Derivatives: A Technical Guide for Drug Discovery

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The vast chemical space of simple aliphatic compounds holds untapped potential for the discovery of novel therapeutic agents. Among these, derivatives of 1,4-Heptanediol, a seven-carbon diol, represent a structurally straightforward yet underexplored class of molecules. This technical guide addresses the current landscape of research into the biological activities of this compound derivatives. Extensive literature reviews reveal a significant gap in dedicated studies on this specific chemical family. However, by examining structurally related compounds, we can hypothesize a range of potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This whitepaper provides a roadmap for researchers by outlining potential therapeutic avenues, presenting generalized experimental protocols for screening these activities, and offering a conceptual framework for a drug discovery workflow.

Introduction: The Untapped Potential of Aliphatic Diols

While complex heterocyclic molecules often take center stage in drug discovery, simple aliphatic compounds offer advantages in terms of synthetic accessibility and the potential for favorable pharmacokinetic profiles. The 1,4-diol motif within a seven-carbon chain presents a scaffold for generating a diverse library of derivatives, such as esters and ethers, which can be systematically evaluated for biological activity. To date, scientific literature predominantly focuses on more complex structures like diarylheptanoids, which, while sharing a seven-carbon backbone, are structurally distinct from simple this compound derivatives. This guide aims to stimulate research into this overlooked area by proposing a logical starting point for investigation.

Hypothetical Biological Activities

Based on the known biological effects of structurally analogous compounds, we can infer several potential activities for this compound derivatives.

Anticancer Activity

Linear aliphatic chains and their derivatives have been explored for their cytotoxic effects against various cancer cell lines. The mechanism of action could involve disruption of the cell membrane, interference with signaling pathways, or metabolic reprogramming.

Anti-inflammatory Activity

Compounds with aliphatic chains have been shown to modulate inflammatory responses. Derivatives of this compound could potentially inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandins, or modulate the activity of immune cells like macrophages.

Antimicrobial Activity

The lipophilic nature of a heptane (B126788) chain suggests that derivatives of this compound could exhibit antimicrobial properties by disrupting the cell membranes of bacteria and fungi.

Data Presentation: A Framework for Future Research

Given the absence of specific quantitative data for this compound derivatives, the following tables are presented as a conceptual framework for organizing and comparing future experimental results.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |

| HD-01 | Diacetate Ester | MCF-7 (Breast) | Data to be determined |

| HD-02 | Dibenzoate Ester | A549 (Lung) | Data to be determined |

| HD-03 | Dimethyl Ether | HCT116 (Colon) | Data to be determined |

| HD-04 | Diethyl Ether | U87 (Glioblastoma) | Data to be determined |

Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Derivative Type | Assay | IC₅₀ (µM) |

| HD-01 | Diacetate Ester | NO Inhibition (RAW 264.7) | Data to be determined |

| HD-02 | Dibenzoate Ester | COX-2 Inhibition | Data to be determined |

| HD-03 | Dimethyl Ether | TNF-α Release | Data to be determined |

| HD-04 | Diethyl Ether | IL-6 Release | Data to be determined |

Table 3: Hypothetical Antimicrobial Activity of this compound Derivatives

| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) |

| HD-01 | Diacetate Ester | Staphylococcus aureus | Data to be determined |

| HD-02 | Dibenzoate Ester | Escherichia coli | Data to be determined |

| HD-03 | Dimethyl Ether | Candida albicans | Data to be determined |

| HD-04 | Diethyl Ether | Pseudomonas aeruginosa | Data to be determined |

Experimental Protocols: A Guide to Screening

The following are generalized protocols that can be adapted for the initial screening of this compound derivatives.

Synthesis of this compound Derivatives (General Overview)

-

Ester Synthesis: this compound can be reacted with acyl chlorides or carboxylic acids in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC) to yield the corresponding diesters. The reaction is typically performed in an appropriate organic solvent and may require heating. Purification can be achieved through column chromatography.

-

Ether Synthesis: Williamson ether synthesis can be employed by first deprotonating this compound with a strong base (e.g., sodium hydride) to form the dialkoxide, followed by reaction with an alkyl halide to form the diether. Anhydrous conditions are crucial for this reaction.

In Vitro Cytotoxicity Assay (MTT Assay)[1][2][3]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[2]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)[5][6][7][8]

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[3][4]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce nitric oxide production, leaving an unstimulated control group.[4]

-

Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve and assess cell viability in a parallel plate using the MTT assay to rule out cytotoxicity.[4]

Antimicrobial Assay (Broth Microdilution Method for MIC Determination)[9][10][11][12]

-

Compound Preparation: Prepare serial dilutions of the this compound derivatives in a 96-well microtiter plate containing appropriate growth broth.[5]

-

Inoculum Preparation: Prepare a standardized suspension of the microbial strain to be tested (e.g., S. aureus, E. coli).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7][8]

Visualizations: Conceptual Workflows and Pathways

The following diagrams illustrate the conceptual workflows for the discovery and evaluation of this compound derivatives.

Conclusion and Future Directions

The field of medicinal chemistry is in constant need of novel chemical scaffolds to address unmet medical needs. This compound derivatives represent a promising yet underexplored area of research. This technical guide serves as a call to action for the scientific community to investigate the potential biological activities of this chemical class. By employing the outlined screening protocols, researchers can begin to build a foundational understanding of the structure-activity relationships of these compounds. Future work should focus on the synthesis and systematic evaluation of a diverse library of this compound esters and ethers to uncover their potential as anticancer, anti-inflammatory, or antimicrobial agents. Such foundational research could pave the way for the development of new therapeutic leads with novel mechanisms of action.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. protocols.io [protocols.io]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emerypharma.com [emerypharma.com]

- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Chemistry, Synthesis, and Applications of 1,4-Heptanediol and its Analogs in Pharmaceutical and Scientific Research.

This technical guide provides a detailed examination of this compound and other structurally related aliphatic diols. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key information on the physicochemical properties, synthesis methodologies, and potential applications of these compounds. Particular emphasis is placed on their relevance in pharmaceutical formulations and drug delivery systems.

Physicochemical Properties of Aliphatic Diols

Aliphatic diols are organic compounds containing two hydroxyl (-OH) groups attached to a saturated hydrocarbon chain. Their properties are influenced by the chain length and the relative positions of the hydroxyl groups. Due to the presence of polar hydroxyl groups, shorter-chain diols exhibit significant solubility in water, which decreases as the carbon chain length increases.[1][2] This amphiphilic nature is a key determinant of their utility in various applications.[3]

Below is a comparative summary of the key physicochemical properties of this compound and other selected aliphatic diols.

| Property | This compound | 1,2-Heptanediol | 1,6-Heptanediol | 1,7-Heptanediol | 1,4-Butanediol | 1,6-Hexanediol |

| CAS Number | 40646-07-9[4] | 3710-31-4[2] | 13175-27-4[5] | 629-30-1 | 110-63-4 | 629-11-8 |

| Molecular Formula | C₇H₁₆O₂[6] | C₇H₁₆O₂[2] | C₇H₁₆O₂[5] | C₇H₁₆O₂ | C₄H₁₀O₂ | C₆H₁₄O₂ |

| Molecular Weight ( g/mol ) | 132.20[6] | 132.20[2] | 132.20[5] | 132.20 | 90.12 | 118.18 |

| Boiling Point (°C) | Not available | 130 (at 11 mmHg) | 233.16 (estimate)[5] | 259 | 235 | 250 |

| Melting Point (°C) | Not available | Not available | 44.24 (estimate)[5] | 17-19 | 20.1 | 42 |

| Solubility | Soluble in polar organic solvents (general characteristic of diols) | Soluble in water and various organic solvents[2] | Not available | Soluble in water[7] | Miscible with water | 500 g/L in water |

Synthesis of this compound and Related Aliphatic Diols

The synthesis of aliphatic diols can be achieved through various chemical routes. Common methods include the reduction of dicarboxylic acids or their esters, and the hydrogenation of lactones.[8] For the preparation of 1,4-diols specifically, the reduction of corresponding γ-lactones is a widely employed and effective strategy.[9][10]

Experimental Protocol: Synthesis of this compound via Reduction of γ-Heptanolactone

This protocol details a general procedure for the synthesis of this compound through the reduction of γ-heptanolactone. This method is analogous to the well-established reduction of γ-valerolactone to 1,4-pentanediol (B150768).[9][11]

Materials:

-

γ-Heptanolactone

-

Lithium aluminum hydride (LiAlH₄) or a suitable heterogeneous catalyst (e.g., Copper-based catalyst)[10]

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous sodium sulfate

-

Distilled water

-

Hydrochloric acid (HCl), 10% aqueous solution

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

-

Reduction: A suspension of a reducing agent, such as lithium aluminum hydride, in an anhydrous solvent like diethyl ether or THF is prepared in the reaction flask and cooled in an ice bath. A solution of γ-heptanolactone in the same anhydrous solvent is then added dropwise from the dropping funnel. The reaction mixture is stirred and allowed to slowly warm to room temperature, followed by refluxing to ensure the completion of the reaction.

-

Quenching: After the reaction is complete, the mixture is cooled in an ice bath, and the excess reducing agent is carefully quenched by the sequential and slow addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.

-

Work-up: The resulting precipitate is filtered off and washed with the solvent. The filtrate is then washed with a dilute acid solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the final product.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out under an inert atmosphere in a fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Applications in Drug Development and Research

Aliphatic diols, particularly long-chain diols, are gaining attention in pharmaceutical sciences for their potential roles as excipients and components of advanced drug delivery systems.[3] Their amphiphilic nature allows them to function as solubilizing agents for poorly water-soluble drugs, penetration enhancers in topical formulations, and as building blocks for biodegradable polymers used in controlled-release applications.[12][13]

Role in Drug Delivery Systems

The unique properties of long-chain diols make them suitable for various drug delivery strategies:

-

Structured Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Long-chain diols can serve as the solid lipid matrix in these nanoparticle formulations, which are designed to improve the oral bioavailability of poorly soluble drugs.[3][14]

-

Organogels for Controlled Release: Certain long-chain diols can act as organogelators, forming thermo-reversible, three-dimensional networks that can entrap drug molecules for controlled release.[3]

-

Topical and Transdermal Delivery: Diols can act as penetration enhancers by disrupting the ordered structure of the stratum corneum lipids, thereby facilitating the diffusion of drugs through the skin.[3]

-

Lipid-Drug Conjugates (LDCs): Hydrophilic drugs can be chemically conjugated with lipids, including diols, to form LDCs, which can then be formulated into nanoparticles to enhance drug loading and delivery.[15]

While specific studies on the biological activity of this compound are limited, related compounds have shown biological effects. For instance, certain diarylheptanoids exhibit anti-inflammatory and cytotoxic activities.[16][17] The structural similarity of this compound to these bioactive molecules suggests that it could be a valuable scaffold for the synthesis of novel therapeutic agents. Further research is warranted to explore the biological properties of this compound and its derivatives.

Conclusion

This compound and related aliphatic diols are versatile chemical entities with a range of existing and potential applications, particularly in polymer chemistry and pharmaceutical sciences. Their synthesis is achievable through established chemical transformations, and their amphiphilic character makes them attractive candidates for use in advanced drug delivery systems. While specific biological data for this compound remains scarce, the known activities of structurally similar compounds suggest a promising area for future research and drug discovery efforts. This guide provides a foundational resource for scientists and researchers looking to explore the potential of these valuable compounds.

References

- 1. Propylene glycol - Wikipedia [en.wikipedia.org]

- 2. CAS 3710-31-4: 1,2-Heptanediol | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. Cas 13175-27-4,1,6-Heptanediol | lookchem [lookchem.com]

- 6. This compound | C7H16O2 | CID 4367106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Diol - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Tunable copper-catalyzed chemoselective hydrogenolysis of biomass-derived γ-valerolactone into 1,4-pentanediol or 2-methyltetrahydrofuran - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pure.nsu.ru [pure.nsu.ru]

- 12. CN114773160A - 1, 3-aliphatic diol compound and derivative thereof - Google Patents [patents.google.com]

- 13. pharmajournal.net [pharmajournal.net]

- 14. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective [mdpi.com]

- 15. Lipid-drug-conjugate (LDC) nanoparticles as novel carrier system for the hydrophilic antitrypanosomal drug diminazenediaceturate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties and Computational Studies of 1,4-Heptanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Heptanediol is a member of the vicinal diol family, compounds that are of significant interest in various chemical and pharmaceutical applications. A thorough understanding of the thermodynamic properties of this compound is crucial for its application in areas such as drug formulation, materials science, and chemical synthesis. This technical guide provides a comprehensive overview of the thermodynamic properties of this compound, with a focus on both experimental and computational methodologies for their determination. Due to a scarcity of publicly available experimental data for this compound, this guide also presents data for its isomers, 1,2-Heptanediol and 1,7-Heptanediol, for comparative purposes and to provide context for the expected thermodynamic behavior of the 1,4-isomer. Detailed experimental protocols and computational workflows are provided to enable researchers to determine these properties.

Introduction

Diols, and specifically 1,4-diols, are versatile chemical entities that find applications as solvents, plasticizers, and precursors in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The thermodynamic properties of these compounds, such as enthalpy of formation, heat capacity, and vapor pressure, are fundamental parameters that govern their physical behavior, reactivity, and stability. In the context of drug development, these properties can influence solubility, crystallinity, and formulation stability of APIs.

This guide aims to be a comprehensive resource for researchers interested in the thermodynamic properties of this compound. It bridges the gap in available experimental data by providing detailed methodologies for both experimental measurement and computational prediction of these crucial parameters.

Thermodynamic Properties of Heptanediol Isomers

Table 1: Calculated Thermodynamic Properties of Heptanediol Isomers

| Property | 1,2-Heptanediol | 1,7-Heptanediol |

| Formula | C₇H₁₆O₂ | C₇H₁₆O₂ |

| Molecular Weight ( g/mol ) | 132.20 | 132.20 |

| Standard Gibbs Free Energy of Formation (kJ/mol) | -268.02 | Data not available |

| Enthalpy of Formation at Standard Conditions (gas) (kJ/mol) | -497.55 | Data not available |

| Enthalpy of Fusion at Standard Conditions (kJ/mol) | 18.54 | Data not available |

| Enthalpy of Vaporization at Standard Conditions (kJ/mol) | 64.15 | Data not available |

| Normal Boiling Point Temperature (K) | Data not available | Data not available |

| Critical Temperature (K) | Data not available | Data not available |

| Critical Pressure (kPa) | 3468.36 | Data not available |

| Vapor Pressure (kPa) | Data not available | Data not available |

Source: Cheméo[1]

Table 2: Phase Change Data for 1,7-Heptanediol

| Property | Value | Units | Reference |

| Boiling Point (Tboil) | 261-263 | °C | Aldrich Chemical Company Inc., 1990 |

| Melting Point (Tfus) | 41-43 | °C | Aldrich Chemical Company Inc., 1990 |

Source: NIST Chemistry WebBook[2]

Experimental Protocols for Determining Thermodynamic Properties

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of a liquid compound like this compound.

Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔfH°) of an organic compound is often determined indirectly from its enthalpy of combustion (ΔcH°).

Methodology: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with pure oxygen to a pressure of approximately 30 atm.

-

Immersion: The bomb is immersed in a known quantity of water in a well-insulated calorimeter.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water in the calorimeter is carefully measured.

-

Calculation: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system. The enthalpy of combustion is then determined per mole of the substance.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity

The heat capacity (Cp) of a liquid is the amount of heat required to raise the temperature of a given amount of the substance by one degree Celsius.

Methodology: Adiabatic Calorimetry

-

Sample Loading: A known mass of this compound is placed in a sealed sample cell within an adiabatic calorimeter.

-

Thermal Isolation: The sample cell is placed in a vacuum chamber and surrounded by an adiabatic shield, which is maintained at the same temperature as the sample to prevent heat loss.

-

Heating: A known amount of electrical energy is supplied to a heater within the sample cell, causing a small increase in temperature.

-

Temperature Measurement: The temperature of the sample is precisely measured before and after heating.

-

Calculation: The heat capacity is calculated from the amount of heat supplied and the measured temperature change. This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Vapor Pressure and Enthalpy of Vaporization

Vapor pressure is a measure of a substance's volatility. The enthalpy of vaporization (ΔvapH) can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Methodology: Ebulliometry (Dynamic Method)

-

Apparatus: An ebulliometer is used, which consists of a boiling flask, a condenser, and a pressure measurement system.

-

Boiling under Controlled Pressure: The sample of this compound is heated to its boiling point under a controlled, reduced pressure.

-

Temperature-Pressure Measurement: The boiling temperature of the liquid is measured at various controlled pressures.

-

Data Analysis: The vapor pressure data as a function of temperature are fitted to an appropriate equation (e.g., the Antoine equation). The enthalpy of vaporization can then be derived from the slope of the plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature.

Computational Studies of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides powerful tools to predict the thermodynamic properties of molecules like this compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to predict gas-phase thermodynamic properties with reasonable accuracy.

Workflow for Quantum Chemical Calculations:

References

An In-depth Technical Guide to the Reactivity of Hydroxyl Groups in 1,4-Heptanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the primary and secondary hydroxyl groups in 1,4-Heptanediol. Understanding the differential reactivity of these functional groups is crucial for the targeted synthesis of novel chemical entities and active pharmaceutical ingredients. This document outlines key reactions, experimental protocols, and the regioselectivity observed in the oxidation, esterification, and etherification of this versatile diol.

Core Concepts: Differential Reactivity of Hydroxyl Groups

This compound possesses a primary hydroxyl group at the C1 position and a secondary hydroxyl group at the C4 position. The steric and electronic differences between these two groups govern their reactivity, allowing for selective functionalization under controlled conditions. Generally, the primary hydroxyl group is less sterically hindered and therefore more accessible to reagents, making it kinetically favored in many reactions.

Oxidation of this compound

The oxidation of this compound can yield a variety of products depending on the oxidant used and the reaction conditions. The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid, while the secondary alcohol is oxidized to a ketone.[1]

Selective Oxidation: Selective oxidation of either the primary or secondary hydroxyl group is a key challenge. Often, the oxidation of the primary alcohol is favored due to its lower steric hindrance.[2] The intramolecular cyclization of an intermediate, 4-hydroxyheptanoic acid, can lead to the formation of γ-heptalactone.[3][4]

The following diagram illustrates the general oxidation pathways for this compound.

Quantitative Data for Oxidation of Diols (Analogous Systems)

| Substrate | Catalyst/Reagent | Product | Yield (%) | Reference |

| 1,4-Butanediol (B3395766) | HLADH, NAD+, SBFC | γ-Butyrolactone | >99 | [5] |

| 1,5-Pentanediol | BsADH/FMN@AG-DEAE | δ-Valerolactone | (not specified) | [6] |

| 1,6-Hexanediol | Pt/C, O2 | Adipic acid | (not specified) | [2] |

Experimental Protocol: Biocatalytic Oxidation of a 1,4-Diol to a γ-Lactone (General)

This protocol is adapted from the oxidation of 1,4-butanediol using a horse liver alcohol dehydrogenase (HLADH) system.[5]

Materials:

-

1,4-Diol (e.g., this compound)

-

Horse Liver Alcohol Dehydrogenase (HLADH)

-

Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Synthetic bridged flavin cofactor (SBFC)

-

Catalase

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Ethyl acetate (B1210297) for extraction

Procedure:

-

Prepare a reaction mixture containing the 1,4-diol (20 mM), NAD+ (0.5 mM), SBFC (0.1 mM), and catalase (20 U/mL) in Tris-HCl buffer.

-

Initiate the reaction by adding HLADH solution to a final concentration of 0.3 g/L.

-

Incubate the reaction mixture at 30°C with shaking.

-

Monitor the reaction progress by taking aliquots at regular intervals.

-

Quench the reaction and extract the product by adding ethyl acetate.

-

Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the lactone product.[5]

Esterification of this compound

The hydroxyl groups of this compound can be converted to esters via reactions with carboxylic acids or their derivatives. The Fischer-Speier esterification, which involves reacting the diol with a carboxylic acid in the presence of an acid catalyst, is a common method.[7][8][9]

Regioselectivity: In general, primary alcohols react faster than secondary alcohols in Fischer esterification due to lower steric hindrance.[10] Therefore, selective mono-esterification at the primary hydroxyl group of this compound can be achieved by controlling the stoichiometry of the reactants.

The following diagram illustrates the Fischer esterification of this compound.

Quantitative Data for Esterification of Diols (Analogous Systems)

Specific quantitative data for the esterification of this compound is limited. The table below presents data for the esterification of analogous diols, highlighting the potential for high yields.

| Diol | Acylating Agent | Catalyst | Product | Yield (%) | Reference |

| 1,4-Butanediol | Acrylic Acid | Sulfuric Acid | Butanediol diacrylate | (not specified) | |

| 1,6-Hexanediol | Acrylic Acid | SO4²⁻/TiO2-SnO2 | 1,6-Hexanediol diacrylate | 91.8 | |

| Various Diols | Aromatic and Aliphatic Acids | Al2O3 and MeSO3H | Monoester | Excellent | [11] |

Experimental Protocol: Fischer Esterification of a Diol (General)

This protocol is a general procedure for acid-catalyzed esterification.[12][13]

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Ether or other suitable organic solvent

-

Saturated sodium bicarbonate solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound and an excess of the carboxylic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 1-2 hours.

-

After cooling, dilute the reaction mixture with an organic solvent like ether and wash with water.

-

Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude ester.

-

Purify the ester by distillation or column chromatography.

Etherification of this compound

The Williamson ether synthesis is a versatile method for preparing ethers by reacting an alkoxide with an alkyl halide.[1][14] In the case of this compound, one or both hydroxyl groups can be converted to an alkoxide and subsequently reacted with an alkyl halide.

Regioselectivity: The Williamson ether synthesis is an SN2 reaction, and its efficiency is sensitive to steric hindrance. Therefore, the primary hydroxyl group of this compound is expected to be more reactive than the secondary hydroxyl group.[14] Selective mono-etherification at the primary position can be achieved by using one equivalent of a strong base and the alkylating agent.

The following diagram illustrates the Williamson ether synthesis with this compound.

Quantitative Data for Williamson Ether Synthesis (Analogous Systems)

While specific yields for the etherification of this compound are not detailed in the provided search results, the Williamson ether synthesis generally provides good to excellent yields, especially when a primary alcohol is involved.

| Alcohol | Alkyl Halide | Base | Solvent | Yield (%) | Reference |

| General Primary Alcohol | Primary Alkyl Halide | Strong Base | Aprotic | 50-95 (lab scale) | [1] |

| 4-Ethylphenol | Methyl Iodide | NaOH | (not specified) | (not specified) | [7] |

Experimental Protocol: Williamson Ether Synthesis for Monoetherification of a Diol (General)

This protocol is a general procedure for the selective monoetherification of a diol.[15]

Materials:

-

This compound

-

Sodium hydride (NaH) or another strong base

-

Alkyl halide (e.g., methyl iodide)

-

Anhydrous tetrahydrofuran (B95107) (THF) or another suitable aprotic solvent

-

Saturated ammonium (B1175870) chloride solution

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.

-

Cool the solution in an ice bath and slowly add one equivalent of sodium hydride.

-

Allow the mixture to stir at room temperature until hydrogen evolution ceases, indicating the formation of the monoalkoxide.

-

Add one equivalent of the alkyl halide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting monoether by column chromatography.

Conclusion

The differential reactivity of the primary and secondary hydroxyl groups of this compound allows for a degree of regioselectivity in its functionalization. The primary hydroxyl group is generally the more reactive site for oxidation, esterification, and etherification reactions due to reduced steric hindrance. By carefully selecting reagents and controlling reaction conditions, it is possible to selectively modify one hydroxyl group over the other, enabling the synthesis of a wide range of valuable derivatives for applications in research and drug development. Further optimization of reaction protocols and the exploration of novel catalytic systems will continue to enhance the synthetic utility of this versatile diol.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ScenTree - Gamma-heptalactone (CAS N° 105-21-5) [scentree.co]

- 4. Gamma Heptalactone manufacturers and suppliers in China - ODOWELL [odowell.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. Ester synthesis by esterification [organic-chemistry.org]

- 12. community.wvu.edu [community.wvu.edu]

- 13. cerritos.edu [cerritos.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: (R)- and (S)-1,4-Heptanediol as Chiral Synthons in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of enantiomerically pure (R)- and (S)-1,4-heptanediol as versatile chiral synthons in modern organic synthesis. While direct literature on 1,4-heptanediol as a widely used synthon is not extensive, this document outlines its potential applications based on well-established methodologies for the synthesis and transformation of analogous chiral 1,4-diols. The protocols provided are based on established procedures for similar substrates and offer a starting point for the development of synthetic routes utilizing this chiral building block.

Introduction to Chiral 1,4-Diols in Synthesis

Chiral 1,4-diols are valuable intermediates in the synthesis of a variety of complex molecules, including natural products, pharmaceuticals, and chiral ligands. Their two stereocenters and differentiated hydroxyl groups allow for the construction of intricate three-dimensional structures with high levels of stereocontrol. Enantiomerically pure this compound, with its simple alkyl chain, can serve as a fundamental building block for introducing chirality into aliphatic carbon skeletons.

Enantioselective Synthesis of this compound

The key to utilizing this compound as a chiral synthon is its preparation in high enantiopurity. Two powerful methods for the asymmetric synthesis of chiral 1,4-diols are the catalytic asymmetric hydrogenation and the enzymatic reduction of the corresponding prochiral 1,4-diketone.

2.1. Asymmetric Hydrogenation of Heptane-1,4-dione

Catalytic asymmetric hydrogenation of 1,4-diketones is an efficient method for producing chiral 1,4-diols with high diastereo- and enantioselectivity.[1][2] Chiral ruthenium and iridium complexes are commonly employed for this transformation.

Table 1: Asymmetric Hydrogenation of Heptane-1,4-dione

| Catalyst | Substrate/Catalyst Ratio | Solvent | Pressure (H₂) | Temperature (°C) | Yield (%) | dr (anti:syn) | ee (%) |

| RuCl₂[(S)-BINAP][(S)-DAIPEN] | 100:1 | MeOH | 10 atm | 50 | >95 | >99:1 | >99 |

| [Ir(COD)Cl]₂ / (S)-f-amphox | 200:1 | DCM | 50 atm | 25 | >98 | >99:1 | >99 |

Data are representative values based on analogous reactions reported in the literature.[1][2]

Protocol 1: Asymmetric Hydrogenation using RuCl₂[(S)-BINAP][(S)-DAIPEN]

Materials:

-

Heptane-1,4-dione

-

RuCl₂[(S)-BINAP][(S)-DAIPEN] catalyst

-

Methanol (B129727) (MeOH), degassed

-

Hydrogen gas (H₂)

-

Autoclave or high-pressure reactor

-

Standard glassware for organic synthesis

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with heptane-1,4-dione (1.0 mmol) and the RuCl₂[(S)-BINAP][(S)-DAIPEN] catalyst (0.01 mmol, 1 mol%).

-

Add degassed methanol (10 mL) to the liner.

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave to 10 atm with hydrogen gas.

-

Stir the reaction mixture at 50 °C for 24 hours.

-

After cooling to room temperature, carefully vent the autoclave.

-

Remove the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., ethyl acetate/hexane gradient) to yield the enantiopure this compound.

-

Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC analysis.

2.2. Stereoselective Enzymatic Reduction of Heptane-1,4-dione

Biocatalytic reduction of ketones using alcohol dehydrogenases (ADHs) offers an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols.[3]

Table 2: Enzymatic Reduction of Heptane-1,4-dione

| Enzyme Source | Co-factor Regeneration | Buffer System | Temperature (°C) | Yield (%) | dr (anti:syn) | ee (%) |

| Ralstonia sp. ADH | Glucose/GDH | Phosphate (B84403) (pH 7.0) | 30 | >90 | >99:1 | >99 |

| Commercial ADH kit | Isopropanol | Tris-HCl (pH 7.5) | 25 | >85 | >98:2 | >99 |

Data are representative values based on analogous reactions reported in the literature.[3]

Protocol 2: Enzymatic Reduction using Ralstonia sp. ADH

Materials:

-

Heptane-1,4-dione

-

Recombinant Ralstonia sp. alcohol dehydrogenase (RasADH)

-

NADP⁺ (co-factor)

-

Glucose dehydrogenase (GDH)

-

Glucose

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Standard laboratory equipment for biocatalysis

Procedure:

-

Prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

-

In a reaction vessel, dissolve heptane-1,4-dione (1.0 mmol) in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add to the buffer.

-

Add NADP⁺ (0.01 mmol), glucose (1.5 mmol), GDH (10 U), and RasADH (20 U).

-

Gently stir the reaction mixture at 30 °C.

-

Monitor the reaction progress by TLC or GC analysis.

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

-